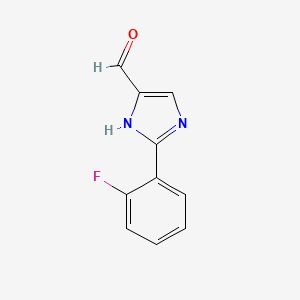

2-(2-Fluorophenyl)-1H-imidazole-5-carbaldehyde

Description

2-(2-Fluorophenyl)-1H-imidazole-5-carbaldehyde (CAS 1138033-98-3) is an imidazole derivative with a fluorophenyl substituent at the 2-position and a carbaldehyde group at the 5-position of the heterocyclic ring. Its molecular formula is C₁₀H₇FN₂O, and it has a molecular weight of 190.17 g/mol . Key physical properties include a predicted density of 1.337 g/cm³ and a boiling point of 418.8±25.0°C . The compound is typically a white to tan solid and is used in pharmaceutical and materials research due to its reactive aldehyde group and aromatic fluorinated structure .

Properties

IUPAC Name |

2-(2-fluorophenyl)-1H-imidazole-5-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2O/c11-9-4-2-1-3-8(9)10-12-5-7(6-14)13-10/h1-6H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQUCXRMOQAAHEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC=C(N2)C=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenyl)-1H-imidazole-5-carbaldehyde typically involves the condensation of 2-fluorobenzaldehyde with an appropriate imidazole derivative. One common method is the Claisen-Schmidt condensation, where 2-fluorobenzaldehyde reacts with an imidazole derivative in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of 2-(2-Fluorophenyl)-1H-imidazole-5-carbaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenyl)-1H-imidazole-5-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The fluorine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst or under basic conditions to substitute the fluorine atom.

Major Products Formed

Oxidation: 2-(2-Fluorophenyl)-1H-imidazole-5-carboxylic acid.

Reduction: 2-(2-Fluorophenyl)-1H-imidazole-5-methanol.

Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Research indicates that imidazole derivatives often exhibit significant biological activities, including:

- Antimicrobial Properties : Compounds similar to 2-(2-Fluorophenyl)-1H-imidazole-5-carbaldehyde have shown efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Helicobacter pylori, which is implicated in gastric ulcers .

- Anticancer Activity : Some studies have highlighted the potential of imidazole derivatives as inhibitors of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in cancer progression. This inhibition can enhance the efficacy of cancer therapies by modulating immune responses .

- Antifungal Properties : Similar compounds have also demonstrated antifungal activity, making them candidates for further investigation in treating fungal infections .

Anticancer Applications

A notable study explored the interaction of imidazole derivatives with IDO. The research found that modifications at the 5-position of the imidazole ring significantly enhanced binding affinity and potency against IDO, suggesting that 2-(2-Fluorophenyl)-1H-imidazole-5-carbaldehyde could be a promising candidate for cancer therapy .

Antimicrobial Studies

Another investigation focused on the antibacterial properties of similar compounds. The results indicated that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria. The study utilized disk diffusion methods to assess efficacy, revealing inhibition zones that suggest significant antibacterial potential .

Comparative Data Table

| Property/Activity | 2-(2-Fluorophenyl)-1H-imidazole-5-carbaldehyde | Related Compounds |

|---|---|---|

| Antimicrobial Activity | Effective against MRSA and H. pylori | Similar imidazole derivatives |

| Anticancer Activity | Potential IDO inhibitor | Various modified imidazoles |

| Synthesis Methods | Condensation reactions | Functional group transformations |

| Biological Targets | Enzymatic inhibition | Various receptors and enzymes |

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)-1H-imidazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances its binding affinity to certain enzymes and receptors, potentially inhibiting their activity. The imidazole ring can interact with metal ions and other biomolecules, influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound’s structural analogs differ in substituent positions, halogen types, or additional functional groups. Below is a comparative analysis:

Table 1: Key Structural and Physical Properties of Selected Imidazole Derivatives

Physical and Chemical Properties

- Boiling Points : The trifluoromethyl derivative (249.3°C) has a significantly lower boiling point than 2-(2-Fluorophenyl)-1H-imidazole-5-carbaldehyde (418.8°C), likely due to reduced molecular weight and increased volatility from the CF₃ group .

- Density : The trifluoromethyl analog’s higher density (1.40 g/cm³ vs. 1.337 g/cm³) reflects heavier halogen substitution .

Crystallographic and Structural Insights

- Crystal Packing: Related compounds, such as 1-{4-Chloro-2-[2-(2-fluorophenyl)-1,3-dithiolan-2-yl]phenyl}-2-methyl-1H-imidazole-5-carbaldehyde (), exhibit monoclinic crystal systems (space group P21/c) with unit cell parameters (e.g., a = 18.5654 Å, β = 116.8°). These features highlight the role of fluorine in stabilizing intermolecular interactions .

Biological Activity

2-(2-Fluorophenyl)-1H-imidazole-5-carbaldehyde is a compound of significant interest due to its unique imidazole ring structure and the presence of a fluorophenyl group. This compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. The following sections provide a detailed exploration of its biological activity, including synthesis methods, mechanisms of action, and case studies.

Chemical Structure and Properties

- Molecular Formula : CHFNO

- Molecular Weight : 190.17 g/mol

- CAS Number : 1138033-98-3

- Appearance : Off-white to light yellow solid

- Purity : ≥99.0% (HPLC)

The compound features an imidazole ring which is known for its biological reactivity, particularly in medicinal chemistry. The aldehyde functional group enhances its reactivity, allowing it to interact with various biological targets.

Biological Activity Overview

Research indicates that compounds containing imidazole rings often exhibit significant biological activity. The following table summarizes the biological activities associated with 2-(2-Fluorophenyl)-1H-imidazole-5-carbaldehyde and related compounds.

The biological activity of 2-(2-Fluorophenyl)-1H-imidazole-5-carbaldehyde can be attributed to its ability to interact with various enzymes and receptors. Notably, it has been shown to inhibit enzymes such as indoleamine 2,3-dioxygenase (IDO), which plays a role in cancer progression by modulating immune responses. Inhibition of IDO can lead to enhanced anti-tumor immunity.

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinity of this compound to various biological targets. These studies suggest that the compound can effectively bind to active sites of enzymes involved in metabolic pathways, potentially disrupting their functions and leading to therapeutic effects.

Case Studies and Research Findings

Several studies have explored the antibacterial and antifungal properties of imidazole derivatives, including 2-(2-Fluorophenyl)-1H-imidazole-5-carbaldehyde:

- Antibacterial Activity : A study reported that derivatives similar to this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, compounds demonstrated minimum inhibitory concentration (MIC) values ranging from 0.0048 mg/mL to 0.0195 mg/mL against various bacterial strains such as E. coli and S. aureus .

- Antifungal Activity : Another investigation highlighted the antifungal properties of imidazole derivatives against Candida albicans, with MIC values indicating effective inhibition .

- Anticancer Properties : Research has also pointed towards the anticancer potential of related compounds through mechanisms involving apoptosis induction and cell cycle arrest in cancer cell lines .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 2-(2-Fluorophenyl)-1H-imidazole-5-carbaldehyde, and how can reaction conditions be optimized?

- Answer : The compound is typically synthesized via condensation reactions involving fluorinated aromatic aldehydes and imidazole precursors. For example, derivatives of imidazole-carbaldehydes often utilize cyclo-condensation under reflux conditions with catalysts like ammonium acetate in acetic acid . Optimization involves adjusting solvent polarity (e.g., ethanol or DMF), temperature (80–120°C), and stoichiometric ratios of reactants to improve yield and regioselectivity. Reaction progress is monitored via TLC or HPLC, followed by purification via column chromatography .

Q. How is the crystal structure of 2-(2-Fluorophenyl)-1H-imidazole-5-carbaldehyde determined, and what crystallographic parameters are critical for refinement?

- Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound crystallizes in a monoclinic system (space group P2₁/c) with unit cell parameters a = 18.5654 Å, b = 9.2730 Å, c = 24.7174 Å, and β = 116.807° . Data collection on a Bruker SMART APEXII CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å) is followed by refinement using SHELXL-2018/3 . Key parameters include R₁ (0.040) and wR₂ (0.110), with disorder modeling for flexible substituents (e.g., dithiolane rings) .

Q. What spectroscopic techniques are used to confirm the structure and purity of this compound?

- Answer :

- ¹H/¹³C NMR : Aromatic protons (δ 7.2–8.1 ppm) and aldehyde protons (δ ~9.8 ppm) confirm substitution patterns .

- IR Spectroscopy : Stretching bands for C=O (~1680 cm⁻¹) and C-F (~1220 cm⁻¹) validate functional groups .

- Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks (e.g., m/z 362.23 for related derivatives) .

Advanced Research Questions

Q. What challenges arise in resolving structural disorder during crystallographic analysis of fluorinated imidazole derivatives?

- Answer : Fluorine's high electronegativity and small atomic radius can lead to disordered electron density, particularly in flexible substituents like dithiolane rings. For example, in the title compound, the dithiolane moiety exhibited positional disorder over two sites with occupancy ratios refined to 0.7:0.3 . Strategies include using restraints (DFIX, SIMU) in SHELXL and leveraging high-resolution data (≤ 0.8 Å) to minimize model bias .

Q. How do computational methods assist in predicting the reactivity and electronic properties of this compound?

- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict frontier molecular orbitals (HOMO-LUMO gaps) to assess electrophilic/nucleophilic sites . Molecular docking studies (AutoDock Vina) evaluate interactions with biological targets, such as enzymes with imidazole-binding pockets . For instance, the fluorophenyl group enhances π-stacking interactions in protein-ligand complexes .

Q. What intermolecular interactions stabilize the crystal packing, and how do they influence physicochemical properties?

- Answer : Weak C–H⋯S (3.5185 Å) and C–H⋯O (3.192 Å) hydrogen bonds, along with π-π stacking (3.326–3.393 Å), govern packing efficiency . These interactions affect solubility (e.g., polar solvents disrupt H-bonds) and melting behavior (higher thermal stability in densely packed crystals) . Hirshfeld surface analysis quantifies interaction contributions (e.g., 12% S⋯H contacts) .

Q. How can regioselectivity issues in imidazole functionalization be mitigated during synthesis?

- Answer : Protecting group strategies (e.g., SEM or Boc for NH groups) direct substitution to the 5-position of the imidazole ring . Microwave-assisted synthesis reduces side reactions by accelerating reaction kinetics, while Lewis acids (ZnCl₂) enhance aldehyde group reactivity . Regioselectivity is confirmed via NOESY NMR correlations .

Methodological Notes

- Crystallographic Software : SHELX suite (SHELXL for refinement, SHELXS for structure solution) is recommended for handling disorder and twinning .

- Data Validation : Check for PLATON alerts (e.g., missed symmetry) and validate hydrogen bonding with Mercury 4.0 .

- Synthetic Reproducibility : Detailed reaction logs (time, temperature, humidity) are critical for reproducibility, especially for air/moisture-sensitive intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.